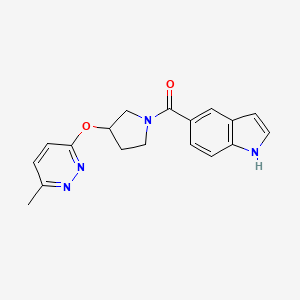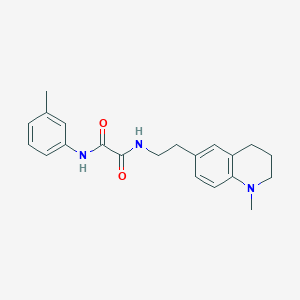
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(m-tolyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(m-tolyl)oxalamide, also known as MT-45, is a synthetic opioid analgesic. It was first synthesized in the 1960s by a team of researchers at the University of Montana. MT-45 is structurally similar to other opioids, such as fentanyl and morphine, but it has a unique chemical structure that makes it a promising candidate for scientific research.
科学的研究の応用
Pharmacological Effects on Sleep-Wake Modulation
Research on orexins, peptides involved in wakefulness, highlights the significance of orexin receptors in sleep regulation. A study examining the effects of orexin receptor antagonism on sleep in rats found that blocking these receptors influences sleep initiation and duration. Specifically, antagonism of orexin-2 receptor (OX2R) significantly reduced the latency to persistent sleep and increased both non-rapid eye movement and rapid eye movement sleep phases. This suggests that targeting OX2R could be an effective strategy for sleep promotion, with implications for the development of sleep aids or treatments for sleep disorders (Dugovic et al., 2009).
Antitumor Activities and Mechanisms
Another aspect of scientific research on related compounds focuses on their potential antitumor activities. Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for their antitumor properties against various cancer cell lines. These compounds exhibited moderate to high antitumor activities, with some showing more potent effects than the positive control, 5-fluorouracil. The mechanism of action includes cell cycle arrest and apoptosis induction in cancer cells, demonstrating the therapeutic potential of these compounds in oncology (Fang et al., 2016).
Dopaminergic Activity and Neurotoxicity
Research on N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines has explored their dopamine-like activities and potential as dopaminergic neurotoxins. These compounds, through their structural similarities to known neurotoxins, highlight the intricate balance between therapeutic potential and neurotoxic risks in neurological and psychiatric disorder treatments. Their dopaminergic activity suggests potential applications in treating disorders characterized by dopamine dysregulation, while their neurotoxicity underscores the importance of careful pharmacological profiling and safety assessments (Jacob et al., 1981).
Ocular Hypotensive Action
In the quest for new treatments for glaucoma, novel tetrahydroquinoline analogs have been synthesized and evaluated for their ocular hypotensive effects. One study found that specific analogs significantly reduced intraocular pressure in rabbit models, indicating their potential as therapeutic agents for managing glaucoma. This research not only contributes to our understanding of the pharmacological modulation of intraocular pressure but also opens avenues for the development of novel glaucoma treatments (Pamulapati & Schoenwald, 2011).
特性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-5-3-7-18(13-15)23-21(26)20(25)22-11-10-16-8-9-19-17(14-16)6-4-12-24(19)2/h3,5,7-9,13-14H,4,6,10-12H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYDZFIHZMZHII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(m-tolyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

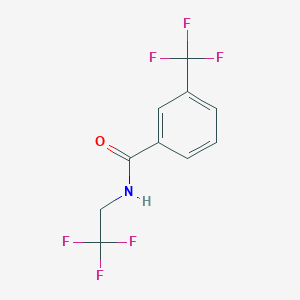

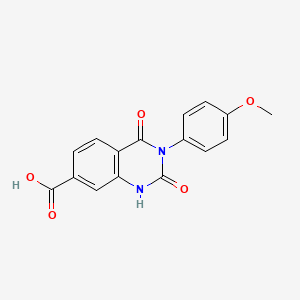
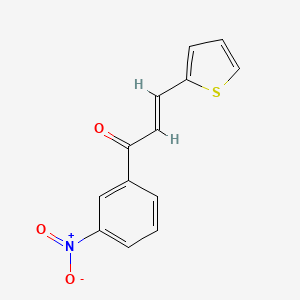

![Methyl 2-[(3-methylbenzoyl)amino]acetate](/img/structure/B2620779.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2620783.png)
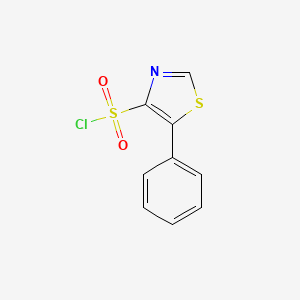
![6-(5-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2620789.png)
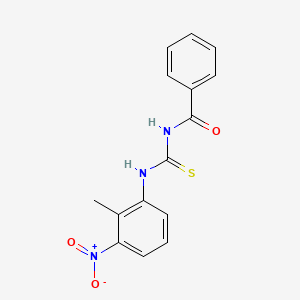
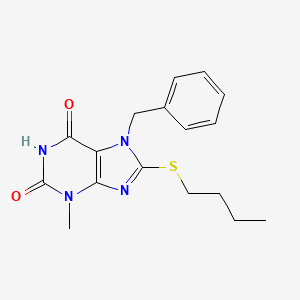
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2620792.png)
